molecular formula C8H20ClNO3 B1419652 Carpronium chloride monohydrate CAS No. 64675-20-3

Carpronium chloride monohydrate

Cat. No.: B1419652
CAS No.: 64675-20-3
M. Wt: 213.7 g/mol
InChI Key: HUCARLCBGJLGMH-UHFFFAOYSA-M
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Description

Carpronium chloride monohydrate is a chemical compound known for its vasodilatory properties and its application as a hair growth reagent. It is commonly used in the treatment of alopecia and other hair loss conditions. The compound is recognized for its ability to improve blood circulation in the scalp, thereby promoting hair growth .

Chemical Reactions Analysis

Carpronium chloride monohydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Carpronium chloride monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of carpronium chloride monohydrate involves its vasodilatory effect. The compound acts as a parasympathomimetic agent, leading to the dilation of blood vessels in the scalp. This increased blood flow enhances the delivery of nutrients and oxygen to hair follicles, promoting hair growth . The molecular targets include vascular smooth muscle cells, where the compound induces relaxation and dilation .

Comparison with Similar Compounds

Carpronium chloride monohydrate is often compared with other hair growth stimulants like minoxidil and acetylcholine. While minoxidil also promotes hair growth through vasodilation, this compound is unique in its specific action on microvascular blood flow and its parasympathomimetic properties . Similar compounds include:

    Minoxidil: Another vasodilator used for hair growth.

    Acetylcholine: A neurotransmitter with vasodilatory effects.

    Cepharanthine: Used in the treatment of alopecia.

This compound stands out due to its specific mechanism of action and its effectiveness in promoting hair growth through improved microcirculation .

Properties

IUPAC Name

(4-methoxy-4-oxobutyl)-trimethylazanium;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2.ClH.H2O/c1-9(2,3)7-5-6-8(10)11-4;;/h5-7H2,1-4H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCARLCBGJLGMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)OC.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214949
Record name Carpronium chloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64675-20-3
Record name Carpronium chloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064675203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carpronium chloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARPRONIUM CHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4864ASJ91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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